N-cyclohexyl-5-nitro-2-furamide

Description

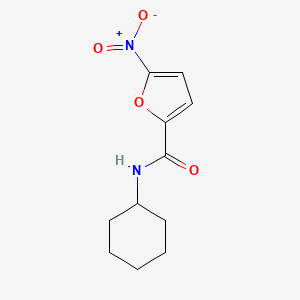

N-cyclohexyl-5-nitro-2-furamide (chemical structure: C₁₁H₁₃N₃O₄) is a nitrofuran derivative synthesized by reacting 5-nitro-2-furancarboxylic acid with cyclohexylamine. Its structural features include a nitro group at the 5-position of the furan ring and a cyclohexylamide substituent. Analytical data from confirm its molecular identity:

- 13C NMR: Peaks at δ 166.7 (carbonyl), 155.3 (nitro-associated carbon), and 22.2 (cyclohexyl CH₂).

- Mass spectrometry: [M-H]⁻ at m/z 308.03 (HRMS confirmed).

However, its mechanistic profile and safety data remain underexplored in the provided evidence .

Properties

IUPAC Name |

N-cyclohexyl-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-11(12-8-4-2-1-3-5-8)9-6-7-10(17-9)13(15)16/h6-8H,1-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQCPXCTJSUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-5-nitro-2-furamide typically involves the reaction of cyclohexylamine with 5-nitro-2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-nitro-2-furoyl chloride+cyclohexylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the compound.

Types of Reactions:

Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group. For example, the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

Reduction: N-cyclohexyl-5-amino-2-furamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-nitro-2-furamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-nitro-2-furamide is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving the nitro group. The compound may undergo biotransformation in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Nitrofuran Compounds

Structural and Functional Analogues

The following table compares N-cyclohexyl-5-nitro-2-furamide with structurally related nitrofuran derivatives:

Key Findings from Comparative Studies

(a) Carcinogenic Potential

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide ( ): Induced squamous cell carcinomas (21/22 mice), alveolar lung carcinomas (9/22), and mammary adenocarcinomas (7/22) in Swiss mice. High leukemogenicity (19/22 mice). Mechanism: Likely linked to nitro group reduction generating reactive intermediates that damage DNA .

- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine ( ): Caused hemangioendothelial sarcomas in 100% of rats (liver, mesentery). Contrasts with N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide, a bladder-specific carcinogen, highlighting substituent-dependent organotropism .

(b) Structural Determinants of Activity

- Thiazolyl-hydrazide () and oxadiazine-acetamide () substituents correlate with carcinogenicity, possibly due to metabolic activation pathways. Oxazolopyridine in introduces heterocyclic complexity, but biological implications remain unstudied .

(c) Therapeutic vs. Toxic Profiles

- The target compound’s trypanocidal activity contrasts sharply with the carcinogenicity of other nitrofurans. This dichotomy underscores the importance of substituent selection: Nitro group position: 5-nitro substitution is conserved across all compounds, but toxicity varies with auxiliary groups. Amide vs.

Critical Analysis of Data Gaps

- Target compound: No carcinogenicity or chronic toxicity data are provided in the evidence. Comparative safety assessments are needed.

- compound : Lacks biological activity reports, limiting its utility in structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.